molecular formula C6H6N4O4 B1587645 4,5-Dinitrobenzene-1,2-diamine CAS No. 32690-28-1

4,5-Dinitrobenzene-1,2-diamine

Cat. No. B1587645
CAS RN: 32690-28-1
M. Wt: 198.14 g/mol
InChI Key: PCSIZKSNIWJKSK-UHFFFAOYSA-N
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Description

4,5-Dinitrobenzene-1,2-diamine (4,5-DNB-1,2-diamine) is an organic compound that is composed of two nitro groups attached to a benzene ring, with a nitrogen atom in the center of the ring. It is a colorless, odorless solid at room temperature and is soluble in many organic solvents and aqueous solutions. 4,5-DNB-1,2-diamine is a versatile compound that is used in a variety of scientific research applications, including drug development, biochemical studies, and biophysical studies.

properties

IUPAC Name

4,5-dinitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSIZKSNIWJKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403341
Record name 4,5-dinitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32690-28-1
Record name 32690-28-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dinitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that using 4,5-dinitrobenzene-1,2-diamine resulted in a lower yield of the desired ligand compared to other diamines. What could be a possible reason for this observation?

A1: The paper attributes the low yield of ligand 3c (synthesized using 4,5-dinitrobenzene-1,2-diamine) to the electron-withdrawing nature of the two nitro groups on the aromatic ring []. These groups reduce the nucleophilicity of the amine groups, making the condensation reaction with 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinimidate less efficient. This suggests that the reaction might require modified conditions, such as increased temperature or prolonged reaction time, to achieve a higher yield.

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